1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-
Description
1H-Cyclopropa[b]naphthalene derivatives are bicyclic aromatic compounds characterized by a strained cyclopropane ring fused to a naphthalene system. The 3,6-dimethoxy-substituted variant introduces electron-donating methoxy groups at positions 3 and 6 of the naphthalene moiety, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
153202-79-0 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,6-dimethoxy-1H-cyclopropa[b]naphthalene |
InChI |
InChI=1S/C13H12O2/c1-14-12-3-4-13(15-2)11-7-9-5-8(9)6-10(11)12/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
BWPAWMZEKVRJQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C3CC3=CC2=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Methods
Route 1: Diels-Alder Cycloaddition and Sequential Functionalization
This four-step protocol, reported by Halton et al., achieves a 27–28% overall yield:
Step 1: Diels-Alder Reaction of 1,4-Benzoquinone
1,4-Benzoquinone reacts with buta-1,3-diene under thermal conditions to form 5,8-dihydro-1,4-naphthoquinone (1) (92% yield).
Reaction Conditions :
- Solvent: Toluene
- Temperature: 120°C, 12 h
Step 2: Methylation to 3,6-Dimethoxy-1,4-dihydronaphthalene (2)**
The enedione 1 is treated with dimethyl sulfate (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone:
$$ \text{1} \xrightarrow{\text{Me}2\text{SO}4, \text{K}2\text{CO}3} \text{2} $$
Yield : 94%.
Key Spectral Data :
Step 3: Dichlorocyclopropanation to Tetrahydro Derivative (3)**
Compound 2 undergoes dichlorocyclopropanation using chloroform and sodium hydroxide:
$$ \text{2} \xrightarrow{\text{CHCl}_3, \text{NaOH}} \text{3} $$
Yield : 72%.
Characterization :
Step 4: Dehydrochlorination to 3,6-Dimethoxy-1H-cyclopropa[b]naphthalene (4)**
Treatment of 3 with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) induces elimination:
$$ \text{3} \xrightarrow{\text{KOtBu, THF}} \text{4} $$
Yield : 44%.
Spectral Confirmation :
Route 2: Direct Cyclopropanation of Methoxy-Substituted Dienes
An alternative approach employs ethyl trichloroacetate for cyclopropanation:
Step 1: Reaction of 3,6-Dimethoxy-1,4-dihydronaphthalene (2) with Ethyl Trichloroacetate
In benzene-light petroleum (1:1), 2 reacts with ethyl trichloroacetate and sodium methoxide:
$$ \text{2} \xrightarrow{\text{Cl}3\text{CCO}2\text{Et, NaOMe}} \text{3} $$
Yield : 76%.
Step 2: Dehydrochlorination as Above
Identical to Route 1, Step 4.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 27–28% | 38% (calculated from Step 2) |
| Key Advantage | High purity of intermediates | Faster cyclopropanation step |
| Limitation | Low final-step yield (44%) | Requires stringent anhydrous conditions |
Route 2 offers improved efficiency but demands careful control of moisture to prevent side reactions.
Experimental Optimization and Challenges
Spectral and Structural Characterization
NMR Spectroscopy
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using cerium ammonium nitrate to form 1H-Cyclopropa[b]naphthalene-3,6-dione.
Demethylation: Demethylation of the methoxy groups can be achieved using cerium(IV) ammonium nitrate.
Addition Reactions: The compound can undergo addition reactions with bromine to form dibromodihydrocyclopropanaphthalenedione.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.
Demethylation: Cerium(IV) ammonium nitrate is used for demethylation reactions.
Addition Reactions: Bromine is used for addition reactions.
Major Products:
Oxidation: 1H-Cyclopropa[b]naphthalene-3,6-dione.
Demethylation: 1H-Cyclopropa[b]naphthalene-3,6-dione.
Addition Reactions: Dibromodihydrocyclopropanaphthalenedione.
Scientific Research Applications
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has several scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and reactivity of cycloproparenes.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and demethylation, which can alter its structure and reactivity . The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include cycloproparenes with varying substituents or fused ring systems. Below is a comparative analysis:
Key Differences
- Bioactivity: Non-methoxy variants (e.g., methyl-substituted cycloproparenes) exhibit ethylene antagonism, delaying fruit ripening by blocking ethylene receptors . Methoxy groups may enhance solubility in aqueous systems, broadening agricultural applications.
- Volatility : Methyl-substituted cyclopropa[a]naphthalenes (e.g., C₁₅H₂₄ isomers) are volatile and detected in plant emissions , whereas methoxy derivatives are likely less volatile due to higher molecular weight and polar substituents.
Toxicological and Environmental Data
- Limited toxicological data exist for cycloproparenes. Methylnaphthalenes (structurally related) show moderate toxicity, with 1-methylnaphthalene causing respiratory irritation in mammals . Methoxy groups may reduce volatility and inhalation risks compared to methyl analogs.
Biological Activity
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- is a unique polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and enzyme-inhibitory activities, supported by diverse research findings and data tables.
Chemical Structure and Properties
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has the molecular formula C13H12O2 and features a cyclopropane ring fused to a naphthalene structure with methoxy groups at the 3 and 6 positions. Its unique structure contributes to its reactivity and biological activity.
Antioxidant Activity
Antioxidant Properties
The antioxidant activity of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has been assessed through various assays. A study demonstrated that it exhibits significant free radical scavenging activity. The IC50 value for this compound was found to be comparable to well-known antioxidants.
| Compound | IC50 (µg/mL) |
|---|---|
| 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- | 28.14 |
| Ascorbic Acid | 7.40 |
The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant potential .
Antimicrobial Activity
Microbial Inhibition
Research has shown that 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- possesses notable antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacteria | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.11 |
| Staphylococcus aureus | 0.22 |
| Pseudomonas aeruginosa | 0.11 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
Enzyme Interaction Studies
The enzyme-inhibitory effects of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- have been evaluated using molecular docking studies. The binding energies indicate strong interactions with target enzymes such as tyrosinase and acetylcholinesterase (AChE).
| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Tyrosinase | -5.1 | Tyr72, Trp286 |
| AChE | -6.4 | His367, Val377 |
These interactions suggest that the compound could serve as a lead for developing inhibitors against these enzymes, which are implicated in various diseases .
Case Studies
Case Study: Antioxidant and Antimicrobial Effects
In a recent study involving plant extracts containing 1H-Cyclopropa[b]naphthalene derivatives, researchers found that the extracts exhibited both antioxidant and antimicrobial activities. The extract showed an IC50 value of 28.14 µg/mL in DPPH assays and effectively inhibited pathogenic bacteria at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
